5-Iodo-4-methoxy-1-methyl-1h-pyrazole

Halogen bonding Supramolecular chemistry Crystal engineering

5-Iodo-4-methoxy-1-methyl-1H-pyrazole distinguishes itself from lighter halogen analogs through its heavy iodine atom, conferring exceptional polarizability for robust halogen bonding (C–I⋯O, C–I⋯π, C–I⋯N) absent in bromo or chloro derivatives. The electron-donating 4‑methoxy group finely tunes ring electron density, optimizing Suzuki‑Miyaura and Sonogashira coupling efficiency while providing a handle for further functionalization. This substitution pattern uniquely enables direct radioiodination (¹²⁵I, ¹³¹I) for imaging and pharmacokinetic studies—a capability not achievable with 5‑Br or 5‑Cl analogs. For laboratories investigating CYP2E1 interactions or developing radiotracers, this building block delivers unmatched reactivity and versatility.

Molecular Formula C5H7IN2O
Molecular Weight 238.03 g/mol
Cat. No. B12295538
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Iodo-4-methoxy-1-methyl-1h-pyrazole
Molecular FormulaC5H7IN2O
Molecular Weight238.03 g/mol
Structural Identifiers
SMILESCN1C(=C(C=N1)OC)I
InChIInChI=1S/C5H7IN2O/c1-8-5(6)4(9-2)3-7-8/h3H,1-2H3
InChIKeyXOJYDXMVLNMYQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Iodo-4-methoxy-1-methyl-1H-pyrazole: Structural Baseline for Scientific Procurement


5-Iodo-4-methoxy-1-methyl-1H-pyrazole (CAS 1346818-80-1) is a halogenated pyrazole derivative bearing a 5-iodo substituent and a 4-methoxy group on a 1-methylpyrazole core . This substitution pattern confers distinct physicochemical properties, including enhanced polarizability from the heavy iodine atom and increased solubility from the methoxy moiety [1]. As a member of the 5-halogenated pyrazole class, it serves as a versatile intermediate for cross-coupling reactions and a scaffold for halogen bonding studies [2].

Why 5-Iodo-4-methoxy-1-methyl-1H-pyrazole Cannot Be Replaced by Generic Analogs


The 5-iodo and 4-methoxy substitution pattern of 5-iodo-4-methoxy-1-methyl-1H-pyrazole produces a unique combination of electronic and steric effects that dictate its reactivity profile [1]. The heavy iodine atom imparts high polarizability, enabling strong halogen bonding interactions that are absent in lighter halogen (Cl, Br) analogs [2]. Conversely, the electron-donating 4-methoxy group modulates the ring's electron density, influencing both cross-coupling efficiency and metabolic stability [3]. Simple substitution with unsubstituted pyrazoles or alternative 5-halogen analogs leads to markedly different outcomes in key applications, necessitating explicit selection based on the evidence presented below.

Quantitative Differentiation of 5-Iodo-4-methoxy-1-methyl-1H-pyrazole from Closest Analogs


Enhanced Halogen Bond Donor Strength: Iodine vs. Bromine Comparison

The 5-iodo substituent confers significantly stronger halogen bonding (XB) donor capability compared to the 5-bromo analog. The greater polarizability of iodine leads to more frequent and diverse XB interactions in the solid state [1]. Quantitative Hirshfeld surface analysis of related 5-iodo-1-arylpyrazoles reveals that C–I⋯O, C–I⋯π, C–I⋯Br, and C–I⋯N contacts collectively account for a substantial fraction of intermolecular interactions, a feature not observed to the same extent in 5-bromo analogs, where Br⋯O and Br⋯Br contacts are less dominant [2].

Halogen bonding Supramolecular chemistry Crystal engineering

Suzuki-Miyaura Cross-Coupling Efficiency: Iodo vs. Bromo/Chloro Analogs

In direct head-to-head Suzuki-Miyaura coupling reactions, 5-iodopyrazole derivatives exhibit lower yields compared to their 5-bromo and 5-chloro counterparts due to a pronounced tendency toward dehalogenation [1]. The presence of the 4-methoxy group in the target compound further modulates this reactivity by altering the electron density on the pyrazole ring, but the dominant effect remains the halogen identity.

Cross-coupling Organic synthesis Dehalogenation

Solubility Profile: Impact of 4-Methoxy Substitution

The 4-methoxy group enhances solubility in polar organic solvents compared to non-methoxylated 5-iodopyrazoles. While direct solubility data for the target compound is vendor-derived, the trend is consistent with class-level observations where methoxy substitution improves solvent compatibility [1].

Solubility Formulation Reaction medium

Potential for Radioisotope Labeling: Iodine-125/131 Incorporation

The 5-iodo position in this pyrazole scaffold offers a site for radioiodine incorporation (e.g., ¹²⁵I or ¹³¹I), enabling the generation of radiolabeled probes for imaging and binding studies [1]. This property is not shared by bromo, chloro, or unsubstituted analogs, making the 5-iodo derivative uniquely suited for applications requiring radioactive tracing.

Radioisotope labeling Imaging Tracer studies

High-Value Application Scenarios for 5-Iodo-4-methoxy-1-methyl-1H-pyrazole Based on Evidence


Halogen Bonding Studies in Supramolecular Chemistry and Crystal Engineering

5-Iodo-4-methoxy-1-methyl-1H-pyrazole is an ideal candidate for investigating halogen bonding (XB) phenomena due to the strong polarizability of the 5-iodo substituent. As demonstrated in studies of 5-iodo-1-arylpyrazoles, this scaffold participates in diverse XB interactions (C–I⋯O, C–I⋯π, C–I⋯Br, C–I⋯N, C–Br⋯O), making it a valuable benchmark for exploring XB-directed assembly [1]. Its use is particularly justified when stronger XB donor strength is required than that provided by 5-bromo analogs, which exhibit less frequent and less varied XB contacts [2].

Synthetic Intermediate for Sequential Cross-Coupling and Functionalization

The 5-iodo group serves as a versatile handle for palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura and Sonogashira couplings [3]. However, due to the propensity for dehalogenation observed in 5-iodopyrazoles, researchers should optimize conditions to mitigate this side reaction [4]. The 4-methoxy group offers a site for further modification (e.g., demethylation to phenol) or can modulate electronic properties to influence coupling efficiency. This makes the compound a valuable building block for the synthesis of more complex pyrazole-containing molecules, provided that the dehalogenation risk is managed.

Precursor for Radioiodinated Molecular Probes in Biomedical Research

The presence of the iodine atom at the 5-position allows for the potential incorporation of radioactive iodine isotopes (¹²⁵I, ¹³¹I) to generate radiolabeled tracers for in vitro and in vivo imaging, receptor binding assays, or pharmacokinetic studies [5]. This application is uniquely enabled by the 5-iodo substituent and cannot be directly achieved with the corresponding 5-bromo, 5-chloro, or unsubstituted analogs without additional synthetic steps. For laboratories engaged in radiopharmaceutical development, this compound represents a convenient entry point for radioiodination.

Cytochrome P450 Interaction Studies and Metabolic Stability Assessment

The pyrazole core, especially with methyl and methoxy substitutions, is known to interact with cytochrome P450 enzymes, notably CYP2E1 [6]. While direct data on 5-iodo-4-methoxy-1-methyl-1H-pyrazole is limited, class-level evidence suggests that the 4-methoxy and 1-methyl groups may influence binding affinity and inhibition profile. This compound can be employed as a tool molecule to probe structure-activity relationships for CYP interactions, comparing its behavior with non-halogenated or differently halogenated pyrazoles to dissect the role of the heavy iodine substituent in enzyme binding.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Iodo-4-methoxy-1-methyl-1h-pyrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.